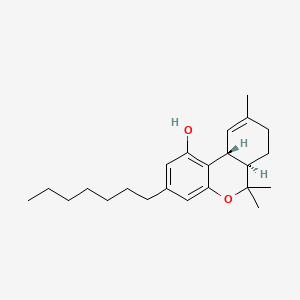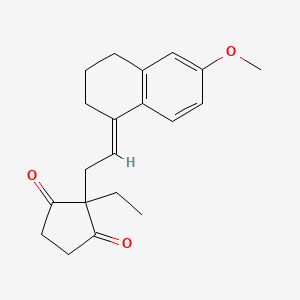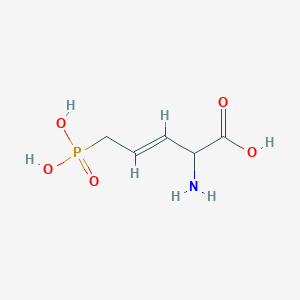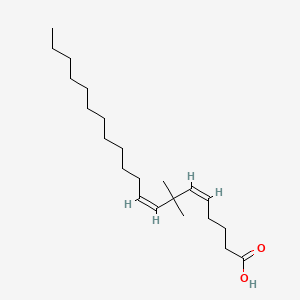
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid
Vue d'ensemble
Description
"7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid" is a chemically synthesized analog of arachidonic acid, primarily explored for its potential biological activities and chemical properties. The compound has been studied in various contexts, including its role as an inhibitor of leukotriene biosynthesis, showcasing its relevance in biological systems and pharmaceutical research (Cohen et al., 1984).
Synthesis Analysis
The synthesis of "7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid" involves complex chemical reactions aimed at introducing specific functional groups at precise locations on the carbon chain. The process includes steps such as methylation, to achieve the dimethyl feature, and control over the double bond configuration to obtain the (5Z,8Z) structure. This meticulous synthesis approach underlines the compound's potential in inhibiting ionophore-induced SRS-A biosynthesis in rat peritoneal cells, which may involve the inhibition of phospholipase A2 (Cohen et al., 1984).
Molecular Structure Analysis
The molecular structure of "7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid" is characterized by its long carbon chain, two double bonds at the 5th and 8th positions with Z-configuration, and methyl groups at the 7th position. This structure is significant for its biological activity, particularly in inhibiting leukotriene biosynthesis, a pathway involved in inflammatory responses.
Chemical Reactions and Properties
This compound's chemical reactions primarily involve interactions with enzymes in biological systems, such as phospholipase A2 and delta 5-lipoxygenase, indicating its potential as a modulator of biochemical pathways. Its properties as an inhibitor suggest applications in research focused on inflammation and related diseases.
Physical Properties Analysis
While specific details on the physical properties of "7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid" such as melting point, boiling point, and solubility are not directly available from the provided studies, these properties are crucial for its application in experimental settings, affecting solubility, stability, and interaction with biological molecules.
Chemical Properties Analysis
The chemical properties of "7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid", including its reactivity with other compounds and stability under various conditions, are pivotal for its biological efficacy. The presence of double bonds and methyl groups significantly influences its interactions in chemical and biological systems, marking its potential for therapeutic applications.
For a comprehensive understanding and further details, refer to the cited research (Cohen et al., 1984).
Applications De Recherche Scientifique
Inhibition of Leukotriene Biosynthesis
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid and its analogs are known to inhibit leukotriene biosynthesis. Research has shown that these compounds can inhibit the production of slow-reacting substance of anaphylaxis (SRS-A) in rat peritoneal cells, suggesting a potential mechanism involving the inhibition of phospholipase A2 rather than delta 5-lipoxygenase. This inhibition could have implications in conditions like bronchoconstriction in guinea pigs (Cohen et al., 1984); (Welton et al., 1984).
Human Topoisomerase I Inhibition
Studies have shown that compounds like (5Z,9Z)-5,9-eicosadienoic acid, which are structurally related to 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, can act as human topoisomerase I inhibitors. This property is significant in the context of anticancer research, as topoisomerase inhibitors are a class of drugs used in cancer treatment (D’yakonov et al., 2013).
Lipid Supramolecular Organization
Research involving polyunsaturated fatty acids, including derivatives similar to 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, has revealed insights into lipid supramolecular organization. The study of how these fatty acids react and organize themselves in different conditions can provide valuable information for understanding cell membrane dynamics and for the development of lipid-based drug delivery systems (Grabovskiy et al., 2006).
Role in Fungal Biocontrol
New and rare unsaturated fatty acids, including analogs of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, have been identified in the culture filtrates of biocontrol fungi like Sporothrix flocculosa. These compounds could have applications in agricultural biocontrol strategies and in the study of fungal metabolism (Choudhury et al., 1995).
Oxidative Desaturation Studies
Investigations into the oxidative desaturation of eicosadienoic acids, closely related to 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, have provided insights into enzymatic processes in the body. Such studies are crucial for understanding the metabolic pathways involved in the biosynthesis of essential fatty acids and their derivatives (Castuma et al., 1972).
Contribution to Alzheimer's Disease Research
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has been studied in the context of Alzheimer's disease. It was found to attenuate the production of reactive oxygen species (ROS) in a rat brain synaptosome fraction exposed to amyloid beta peptide, suggesting a role in neuroprotective strategies (Andersen et al., 2003).
Propriétés
IUPAC Name |
(5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRHAILCPYNFH-DUQSFWPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\C(C)(C)/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017363 | |
| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid | |
CAS RN |
89560-01-0 | |
| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089560010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid influence ROS production in human neutrophils?
A1: 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid acts as a phospholipase A2 (PLA2) inhibitor. [] Research indicates that inhibiting PLA2 activity with this compound leads to a reduction in ROS production within human neutrophils. [] This suggests that PLA2 plays a crucial role in the signaling pathway leading to ROS generation in these cells.
Q2: What is the significance of the observation that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid can convert hydrogen peroxide-induced constrictions in rat skeletal muscle arterioles to dilations?
A2: This observation suggests that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid might be interfering with the production of vasoconstrictors downstream of PLA2 activation. [] The study suggests that hydrogen peroxide normally activates a pathway involving Src kinase, PLC, PKC, and PLA2, ultimately leading to the production of Thromboxane A2 (TXA2) by COX-1. [] By inhibiting PLA2, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid could be preventing TXA2 synthesis, thus shifting the response from constriction to dilation.
Q3: How does the role of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid in ROS production relate to Alzheimer’s disease research?
A3: While the provided abstracts do not directly link 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid to Alzheimer’s disease research, the research highlights the compound’s role in modulating the ERK-PLA2 pathway. [] This pathway is relevant to Alzheimer's disease as it can influence ROS production, which has been implicated in neuronal damage associated with the disease. Further research is needed to determine if 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid's modulation of this pathway holds therapeutic potential in the context of Alzheimer’s disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




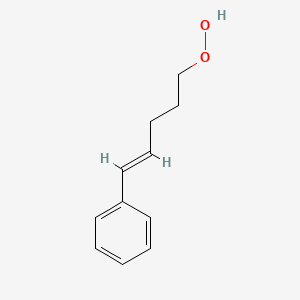

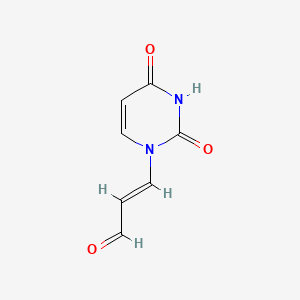
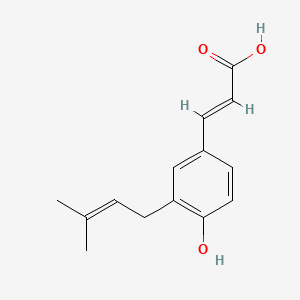
![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
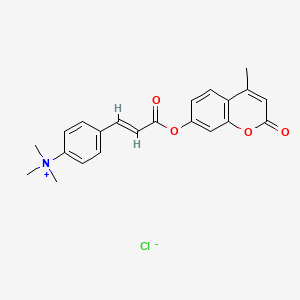
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
